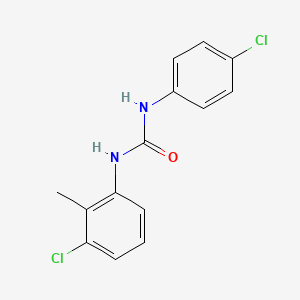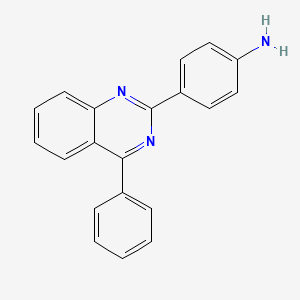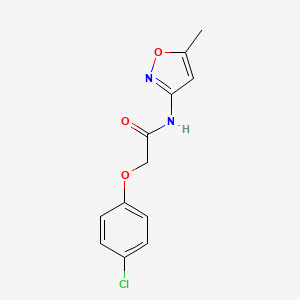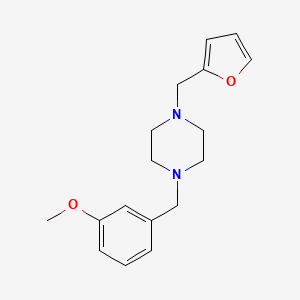
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea, commonly known as CMU, is a compound that has gained significant attention in the field of scientific research due to its promising applications in various fields. CMU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 330.22 g/mol.
科学的研究の応用
CMU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMU has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, CMU has been evaluated for its herbicidal properties and has shown promising results in controlling the growth of weeds. In materials science, CMU has been studied for its potential use as a building block in the synthesis of new materials such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. CMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. These inhibitory effects are thought to contribute to the antitumor and herbicidal activities of CMU.
Biochemical and Physiological Effects:
CMU has been shown to have a range of biochemical and physiological effects in various organisms. In mammals, CMU has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus and human cytomegalovirus. In plants, CMU has been shown to inhibit the growth of weeds by disrupting the normal functioning of the plant cells.
実験室実験の利点と制限
One of the main advantages of CMU in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. It also exhibits a wide range of activities, making it useful in multiple fields. However, one of the limitations of CMU is its toxicity. It can be harmful to humans and animals if not handled properly, and its effects on the environment are not fully understood.
将来の方向性
There are several future directions for research on CMU. One area of interest is the development of new derivatives of CMU with improved properties. Another area of interest is the investigation of the mechanism of action of CMU in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of CMU in the synthesis of new materials and the development of herbicides could also be explored.
合成法
The synthesis of CMU involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure CMU.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-12(16)3-2-4-13(9)18-14(19)17-11-7-5-10(15)6-8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWPXAQIZGVUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)


![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

